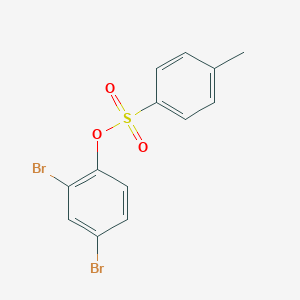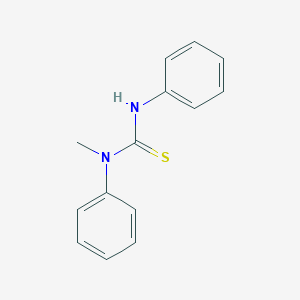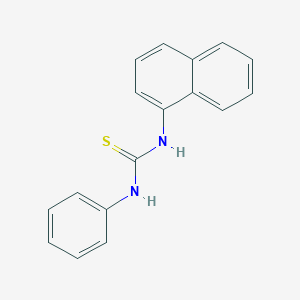![molecular formula C13H11NO5S B188452 Benzoic acid, 2-hydroxy-5-[(phenylamino)sulfonyl]- CAS No. 62547-03-9](/img/structure/B188452.png)
Benzoic acid, 2-hydroxy-5-[(phenylamino)sulfonyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2-hydroxy-5-[(phenylamino)sulfonyl]-, also known as 5-Phenylsulfonate Salicylic Acid (PSSA), is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. PSSA is a derivative of salicylic acid and has a chemical structure consisting of a phenylamino group, a sulfonyl group, and a hydroxyl group attached to a benzene ring.
Mécanisme D'action
The mechanism of action of PSSA is not fully understood, but it is believed to involve the inhibition of various enzymatic pathways. PSSA has been shown to inhibit the activity of cyclooxygenase (COX), an enzyme involved in the synthesis of prostaglandins, which are involved in the regulation of inflammation and pain. PSSA has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression. This inhibition of HDACs has been linked to the anti-cancer properties of PSSA.
Effets Biochimiques Et Physiologiques
PSSA has been shown to have various biochemical and physiological effects. In vitro studies have shown that PSSA inhibits the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. PSSA has also been shown to exhibit anti-inflammatory and analgesic properties in animal models. In addition, PSSA has been shown to inhibit the proliferation and induce apoptosis of various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using PSSA in lab experiments is its relatively low cost and ease of synthesis. PSSA is also stable under various conditions, which makes it suitable for use in various applications. However, one of the limitations of using PSSA is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for the study of PSSA. One area of research is the development of PSSA-based drugs for the treatment of various diseases, including cancer and inflammatory disorders. Another area of research is the development of PSSA-based materials for various applications, including drug delivery and sensing. Additionally, further studies are needed to elucidate the mechanism of action of PSSA and its potential interactions with other compounds.
In conclusion, PSSA is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of PSSA and its applications in various fields.
Méthodes De Synthèse
The synthesis of PSSA involves the reaction of salicylic acid with sulfanilic acid in the presence of a dehydrating agent such as phosphorus pentoxide. The resulting product is then purified through recrystallization using a suitable solvent. The yield of PSSA obtained from this method is approximately 70-80%.
Applications De Recherche Scientifique
PSSA has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, PSSA has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. It has also been shown to inhibit the growth of various bacterial and fungal strains. In agriculture, PSSA has been used as a plant growth regulator, herbicide, and fungicide. In material science, PSSA has been used as a precursor for the synthesis of various organic and inorganic compounds.
Propriétés
Numéro CAS |
62547-03-9 |
|---|---|
Nom du produit |
Benzoic acid, 2-hydroxy-5-[(phenylamino)sulfonyl]- |
Formule moléculaire |
C13H11NO5S |
Poids moléculaire |
293.3 g/mol |
Nom IUPAC |
2-hydroxy-5-(phenylsulfamoyl)benzoic acid |
InChI |
InChI=1S/C13H11NO5S/c15-12-7-6-10(8-11(12)13(16)17)20(18,19)14-9-4-2-1-3-5-9/h1-8,14-15H,(H,16,17) |
Clé InChI |
GNSAPYSJRSJRRF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)O)C(=O)O |
SMILES canonique |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



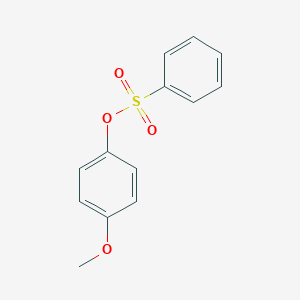
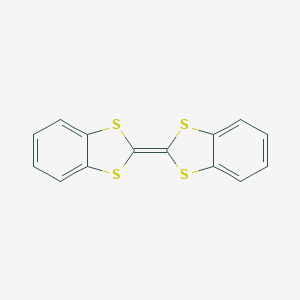
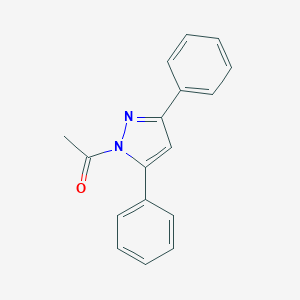
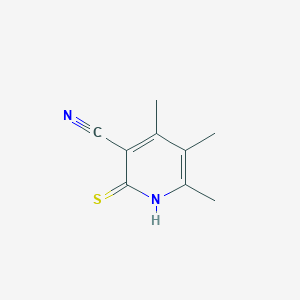
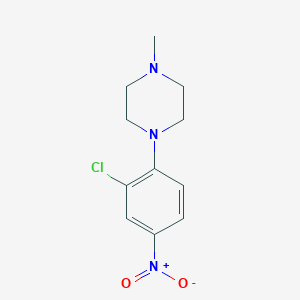
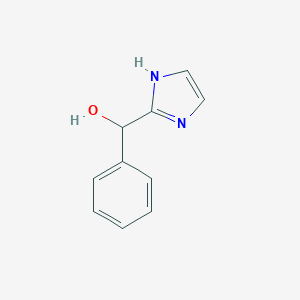
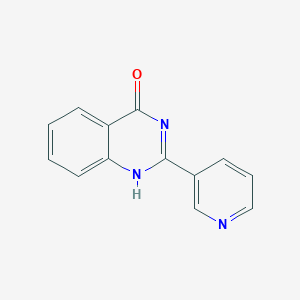
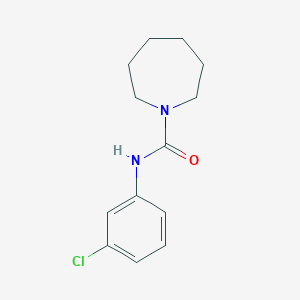
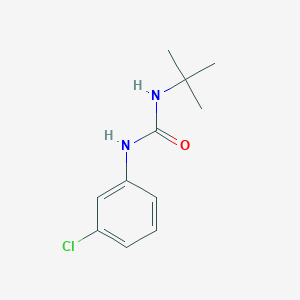
![[4-(2,5-Dioxopyrrolidin-1-yl)phenyl] acetate](/img/structure/B188388.png)
![(3,5-Dioxo-4-aza-tricyclo[5.2.1.0*2,6*]dec-8-en-4-yl)-acetic acid](/img/structure/B188389.png)
